
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, characterized by the presence of a dimethylamino group and an iodine atom, exhibits unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of 7-(Dimethylamino)-3H-phenothiazin-3-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is carefully controlled to ensure environmental and economic efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, making it a candidate for studying molecular recognition processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It also interacts with various enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to cross cell membranes, facilitating its intracellular effects .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine derivative used as a dye and in medical applications.
Toluidine Blue: Similar in structure and used as a biological stain.
Dimethylmethylene Blue: Used in histology and cytology for staining purposes.
Uniqueness
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials with unique optical properties.
Properties
CAS No. |
195193-88-5 |
|---|---|
Molecular Formula |
C14H11IN2OS |
Molecular Weight |
382.22 g/mol |
IUPAC Name |
7-(dimethylamino)-4-iodophenothiazin-3-one |
InChI |
InChI=1S/C14H11IN2OS/c1-17(2)8-3-4-9-12(7-8)19-14-10(16-9)5-6-11(18)13(14)15/h3-7H,1-2H3 |
InChI Key |
PWTHTNNPBKTNMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3S2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


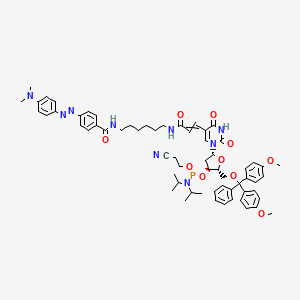
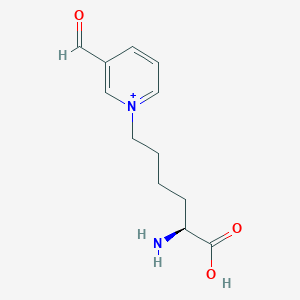

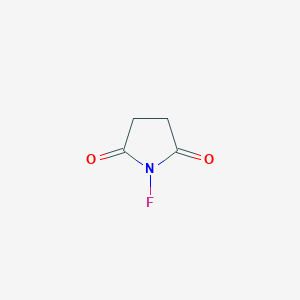
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
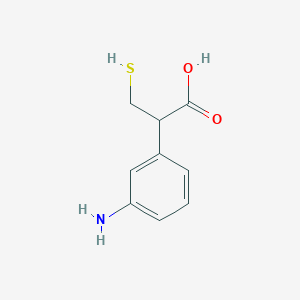
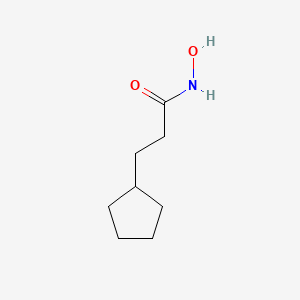

![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
